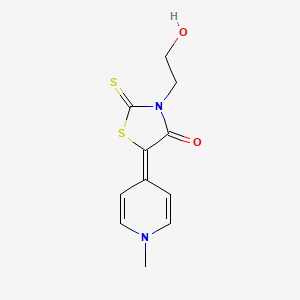
N-tert-Butylbut-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butylbut-3-en-1-amine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to a butenyl chain, which is further connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butylbut-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with but-3-en-1-ol under specific conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions. Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butylbut-3-en-1-one, while reduction could produce N-tert-butylbutan-1-amine.
Scientific Research Applications
N-tert-Butylbut-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives may exhibit therapeutic properties, making them candidates for drug development.
Mechanism of Action
The mechanism of action of N-tert-Butylbut-3-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound. The tert-butyl group provides steric hindrance, affecting the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbutan-1-amine: Similar structure but lacks the double bond in the butenyl chain.
N-tert-Butylprop-2-en-1-amine: Shorter carbon chain with a double bond.
N-tert-Butylbut-2-en-1-amine: Double bond located at a different position in the carbon chain.
Uniqueness
N-tert-Butylbut-3-en-1-amine is unique due to the specific positioning of the double bond and the tert-butyl group, which imparts distinct reactivity and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
29369-73-1 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-but-3-enyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H17N/c1-5-6-7-9-8(2,3)4/h5,9H,1,6-7H2,2-4H3 |
InChI Key |
MRKYYGCZSMCFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)





